Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate
Description
Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate is a multifunctional ester characterized by a trifluoroacetyl group, a keto group (5-oxo), and a branched alkyl chain. This compound’s structural complexity arises from the combination of electron-withdrawing (trifluoroacetyl) and electron-donating (methyl, ethyl ester) groups, which influence its reactivity, stability, and applications.
Properties
CAS No. |
917984-59-9 |
|---|---|
Molecular Formula |
C11H15F3O4 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxo-2-(2,2,2-trifluoroacetyl)hexanoate |
InChI |
InChI=1S/C11H15F3O4/c1-4-18-9(17)10(3,6-5-7(2)15)8(16)11(12,13)14/h4-6H2,1-3H3 |
InChI Key |
SFNGPNGZOMYHPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCC(=O)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and interact with enzyme active sites, influencing biochemical pathways. The compound’s effects are mediated through its ability to modify the structure and function of target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The trifluoroacetyl group in the target compound increases electronegativity and polarity compared to simpler esters like ethyl hexanoate. This may enhance solubility in polar aprotic solvents or alter reaction kinetics in catalytic processes.
Physicochemical Properties
Key Findings :
- The trifluoroacetyl group confers hydrolytic stability, distinguishing it from ethyl hexanoate, which degrades readily under acidic/basic conditions.
- Branched-chain esters (e.g., methyl-5-oxo derivatives) exhibit variable stability depending on substituent electronic effects.
This compound
- Potential Uses: Likely specialized applications in agrochemicals or pharmaceuticals due to trifluoroacetyl’s bioactivity-enhancing properties. No direct evidence from the provided literature.
- Reactivity : The keto group may participate in condensation reactions, while the trifluoroacetyl group could act as a leaving group in nucleophilic substitutions.
Ethyl Hexanoate
- Industrial Use : Key flavor compound in beverages (e.g., apple-like aroma in ciders); precursor for jet-fuel-range hydrocarbons via catalytic deoxygenation.
- Reactivity: Undergoes ester hydrolysis to hexanoic acid and ethanol.
Methyl 5-Oxo-3-Aryl-Hexanoate Derivatives
- Applications : Intermediate in synthetic organic chemistry, particularly for bioactive molecule synthesis.
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